molecular formula C15H18N2O2 B11858678 Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11858678
M. Wt: 258.32 g/mol
InChI Key: MQSCTDPBYUEFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate typically involves the reaction of 7,8-dimethylquinoline-3-carboxylic acid with methylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in the development of new drugs targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

This compound has the following chemical structure:

Chemical Structure .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has been tested against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be significantly lower than those of standard antifungal agents like fluconazole.

Table 1: MIC Values Against C. albicans

CompoundMIC (µg/mL)
This compoundTBD
Fluconazole-7.5 to -7.2

This table indicates the potential of this compound as an effective antifungal agent, with ongoing research aimed at elucidating its mechanism of action.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it exhibits cytotoxic effects against several types of cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Hep-2TBD
P815TBD
MCF7TBD

The IC50 values suggest that this compound could be a promising candidate for further development in cancer therapy.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. This compound has shown significant free radical scavenging activity in vitro, which may contribute to its therapeutic effects.

Case Studies

  • Antifungal Efficacy : A study reported that derivatives similar to this compound demonstrated strong antifungal activity with MIC values comparable to established antifungal medications .
  • Cancer Cell Line Studies : In another investigation, compounds with structural similarities exhibited selective cytotoxicity towards Hep-2 and P815 cell lines, indicating potential for targeted cancer therapies .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-5-19-15(18)12-8-17-13-10(3)9(2)6-7-11(13)14(12)16-4/h6-8H,5H2,1-4H3,(H,16,17)

InChI Key

MQSCTDPBYUEFAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC)C)C

Origin of Product

United States

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